molecular formula C19H29NO2 B13751859 1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide CAS No. 56471-69-3

1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide

Cat. No.: B13751859
CAS No.: 56471-69-3
M. Wt: 303.4 g/mol
InChI Key: YSCNEKGZQWJYEE-UHFFFAOYSA-N
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Description

1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide is a complex organic compound with a unique structure that includes a cycloheptane ring, an isopropyl group, and a methoxy-methylphenyl group

Preparation Methods

The synthesis of 1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.

    Attachment of the methoxy-methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine, followed by acylation to form the carboxamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or isopropyl groups, using reagents like sodium hydroxide or halides.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide can be compared with similar compounds such as:

    1-(Isopropyl)-N-(4-methoxyphenyl)cycloheptanecarboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(Isopropyl)-N-(2-methylphenyl)cycloheptanecarboxamide: This compound lacks the methoxy group, which can influence its chemical properties and interactions.

    1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cycloheptane ring, which can alter its conformational flexibility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

56471-69-3

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C19H29NO2/c1-14(2)19(11-7-5-6-8-12-19)18(21)20-17-10-9-16(22-4)13-15(17)3/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,20,21)

InChI Key

YSCNEKGZQWJYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2(CCCCCC2)C(C)C

Origin of Product

United States

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